3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
IUPAC Systematic Nomenclature Analysis
The IUPAC name 3-((4-fluorobenzyl)thio)-6-(4-fluorophenyl)-triazolo[4,3-b]pyridazine follows systematic rules for bicyclic heteroaromatic systems. The parent structure, triazolo[4,3-b]pyridazine, consists of a pyridazine ring (a six-membered diazine with nitrogen atoms at positions 1 and 2) fused to a 1,2,4-triazole moiety (a five-membered ring with three nitrogen atoms at positions 1, 2, and 4). The fusion occurs such that the triazole's position 4 aligns with the pyridazine's position 3, as indicated by the [4,3-b] notation.
Substituents are numbered based on their positions relative to the fused bicyclic system:
- 3-((4-fluorobenzyl)thio) : A thioether group (-S-) at position 3 of the triazole ring, bonded to a 4-fluorobenzyl group (benzyl with a fluorine substituent at the para position).
- 6-(4-fluorophenyl) : A 4-fluorophenyl group attached to position 6 of the pyridazine ring.
Table 1: Substituent Positions and Functional Groups
| Position | Substituent | Parent Ring |
|---|---|---|
| 3 | (4-fluorobenzyl)thio | Triazole |
| 6 | 4-fluorophenyl | Pyridazine |
This nomenclature distinguishes the compound from isomers such as triazolo[3,4-b]pyridazine, where fusion occurs at different ring positions.
Structural Relationship to Triazolopyridazine Derivatives
The triazolo[4,3-b]pyridazine scaffold is part of a broader family of triazole-fused diazines, which exhibit diverse pharmacological and material science applications. Key structural features include:
- Fusion Pattern : The triazole and pyridazine rings share two adjacent atoms, creating a planar bicyclic system with conjugated π-electrons. This arrangement enhances stability and influences electronic properties.
- Substituent Effects : The 3-position thioether and 6-position aryl groups introduce steric bulk and electronic modulation. The 4-fluorobenzyl group provides lipophilicity, while the 4-fluorophenyl moiety contributes to resonance stabilization.
Synthetic Pathways :
- Condensation of Diaminotriazoles with Dicarbonyl Compounds : Early methods involved reacting 4,5-diamino-1,2,3-triazoles with 1,2-dicarbonyl species to form triazolopyridazines.
- Cyclization of Hydrazine Derivatives : Hydrazine hydrate treatment of nitropyridinones yields fused triazolopyridazines via ring-opening/ring-closing mechanisms.
- Copper-Catalyzed Cycloadditions : Azide-alkyne click chemistry enables regioselective triazole formation, followed by pyridazine ring closure.
Comparative Analysis with Analogous Fluorinated Heterocycles
Fluorinated heterocycles such as triazolopyridines, triazolopyrazines, and pyridazinyl thioethers share functional similarities but differ in ring size, nitrogen placement, and electronic properties.
Table 2: Comparison of Fluorinated Heterocycles
Electronic Effects :
- The para-fluorine on both aryl groups in 3-((4-fluorobenzyl)thio)-6-(4-fluorophenyl)-triazolo[4,3-b]pyridazine withdraws electron density via inductive effects, enhancing the compound's electrophilicity at the triazole ring.
- In contrast, meta-fluorine substituents in triazolopyrazines create dipole moments that alter binding affinities to biological targets.
Steric Considerations :
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4S/c19-14-5-1-12(2-6-14)11-25-18-22-21-17-10-9-16(23-24(17)18)13-3-7-15(20)8-4-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIUTGUOQVUFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyridazine core with 4-fluorobenzylthiol.
Final Functionalization: The 4-fluorophenyl group can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the 4-fluorobenzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using common reducing agents like hydrogen gas over palladium or iron powder in acidic conditions.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions or with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
Biology
In biological research, 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine may be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets, such as enzymes or receptors, can be studied to develop new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or electronic characteristics. It could also be used in the production of specialty chemicals or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atoms can enhance binding affinity and specificity, while the sulfur atom can participate in redox reactions or form covalent bonds with biological targets. The triazolopyridazine core can provide a rigid scaffold that positions functional groups in an optimal orientation for interaction with the target.
Comparison with Similar Compounds
Similar Compounds
3-((4-Fluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine: This compound shares the 4-fluorobenzylthio group but has a different aromatic substitution pattern.
6-(4-Fluorophenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine: Similar core structure with a methylthio group instead of a 4-fluorobenzylthio group.
3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but lacks the fluorine atom on the benzyl group.
Uniqueness
The presence of two fluorine atoms and a sulfur atom in 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine makes it unique compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
The compound 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is part of a class of compounds known for their potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structural characteristics.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H12F2N4S
- Molecular Weight : 342.35 g/mol
This compound features a triazolo-pyridazine core which is significant for its biological interactions. The presence of fluorine atoms enhances its metabolic stability and lipophilicity.
Antiproliferative Activity
Recent studies have shown that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit moderate to potent antiproliferative activities against various cancer cell lines. Notably, the compound 4q (a derivative closely related to our target compound) demonstrated significant antiproliferative effects with IC50 values ranging from 0.008 to 0.014 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .
Table 1: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
| CA-4 | SGC-7901 | 0.009 |
| CA-4 | A549 | 0.012 |
The mechanism by which these compounds exert their antiproliferative effects primarily involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for cell division:
- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting its polymerization.
- Cell Cycle Arrest : Studies indicate that treated cells experience arrest in the G2/M phase of the cell cycle, leading to apoptosis .
- Molecular Modeling : Computational studies suggest strong binding affinity of these compounds at critical sites on tubulin, confirming their potential as antitubulin agents .
Case Studies
A series of in vitro studies have been conducted to evaluate the efficacy of triazolo-pyridazine derivatives:
- Study on Compound 4q : This compound was shown to significantly disrupt microtubule dynamics in A549 cells through immunostaining assays, supporting its role as a potent antitumor agent.
- Comparative Analysis : In comparison with other known antitumor agents like Combretastatin A-4 (CA-4), derivatives of triazolo-pyridazines exhibited comparable or superior activity against multiple cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
